1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
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Description
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Binding Capabilities
Research on pyrid-2-yl ureas has shown their ability to form stable complexes with cytosine through intramolecular hydrogen bonding, indicating potential applications in drug design and molecular recognition. For example, Chien et al. (2004) explored the equilibrium between conformational isomers of pyrid-2-yl ureas, highlighting the impact of substituents on hydrogen bonding and complexation capabilities (Chia-Hui Chien et al., 2004).
Synthesis and Chemical Transformations
Advancements in the synthesis of urea derivatives, including thiadiazol-2-yl ureas, under various conditions have been reported. For instance, Li and Chen (2008) developed a microwave-assisted method for synthesizing thiadiazol-2-yl ureas, offering a more efficient pathway for producing these compounds (Kejian Li & Wenbin Chen, 2008).
Potential Antimicrobial Properties
A study by Buha et al. (2012) on substituted quinazolines, which share structural similarities with the compound , demonstrated broad-spectrum antimicrobial activity. This suggests that derivatives of "1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea" could be explored for their potential antimicrobial properties (Vipul M. Buha et al., 2012).
Corrosion Inhibition
Urea derivatives have been evaluated for their potential as corrosion inhibitors, an application that extends the utility of these compounds beyond biological systems. For example, Jeeva et al. (2015) investigated Mannich bases derived from urea for corrosion inhibition on mild steel surfaces, revealing that such compounds can effectively protect against corrosion in acidic environments (M. Jeeva et al., 2015).
Properties
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c26-17-5-3-9-25(17)16-10-13(6-8-21-16)11-22-18(27)24-19-23-15(12-28-19)14-4-1-2-7-20-14/h1-2,4,6-8,10,12H,3,5,9,11H2,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGFGIOELFOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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